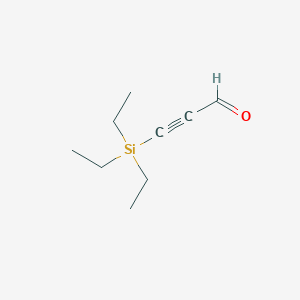
3-Triethylsilylpropynal
Vue d'ensemble
Description
3-Triethylsilylpropynal is a chemical compound with the empirical formula C9H16OSi . It is a solid substance and is part of the silyl group of organic compounds .
Molecular Structure Analysis
The molecular structure of 3-Triethylsilylpropynal is characterized by the presence of a silyl group (Si) attached to a propynal group (C3H2O) . The silyl group consists of a silicon atom bonded to three ethyl groups .Physical And Chemical Properties Analysis
3-Triethylsilylpropynal is a solid substance . Other physical and chemical properties such as its melting point, boiling point, density, and solubility are not specified in the available resources.Applications De Recherche Scientifique
Radical-Based Reagent Applications
3-Triethylsilylpropynal, particularly in its variant forms such as tris(trimethylsilyl)silane (TMS3SiH), has been extensively used as a radical-based reagent in organic chemistry. It facilitates radical reductions, hydrosilylation, and consecutive radical reactions under mild conditions, achieving excellent yields and notable chemo-, regio-, and stereoselectivity. This reagent is strategically significant in polymerization, including photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides (Chatgilialoglu & Lalevée, 2012).
Hybrid Phosphor Applications
Research in organic-inorganic hybrid materials, particularly those containing trivalent lanthanide ions, has utilized derivatives of 3-Triethylsilylpropynal. These materials have a broad range of technological applications in fields like optics, environment, energy, and biomedicine. They are integral to innovations in phosphors, lighting, integrated optics, optical telecommunications, solar cells, and biomedical applications (Carlos et al., 2011).
Safety and Hazards
Orientations Futures
While specific future directions for 3-Triethylsilylpropynal are not mentioned, the field of synthetic chemistry, including the study and application of silyl-containing compounds, continues to evolve . Future research may focus on improving the synthesis processes, exploring new reactions, and finding novel applications for these compounds.
Propriétés
IUPAC Name |
3-triethylsilylprop-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-4-11(5-2,6-3)9-7-8-10/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHVHSZGNERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375301 | |
| Record name | 3-Triethylsilylpropynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Triethylsilylpropynal | |
CAS RN |
71572-60-6 | |
| Record name | 3-Triethylsilylpropynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)











